molecular formula C24H24K4N2O10 B12395417 5,5'-Dimethyl BAPTA (tetrapotassium)

5,5'-Dimethyl BAPTA (tetrapotassium)

Cat. No.: B12395417
M. Wt: 656.8 g/mol
InChI Key: ZTYPMCZKMUHRKT-UHFFFAOYSA-J
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Chemical Reactions Analysis

5,5’-Dimethyl BAPTA (tetrapotassium) primarily functions as a metal chelator, specifically targeting calcium ions. It does not undergo typical organic reactions like oxidation, reduction, or substitution. Instead, its primary chemical activity involves binding to calcium ions to form stable complexes . The major product of this reaction is the calcium-bound form of the compound.

Comparison with Similar Compounds

5,5’-Dimethyl BAPTA (tetrapotassium) is part of a family of calcium chelators known as BAPTA derivatives. Similar compounds include:

  • BAPTA (tetrapotassium)
  • 5,5’-Dibromo BAPTA (tetrapotassium)
  • 5,5’-Difluoro BAPTA (tetrapotassium)
  • 5-Methyl-5’-nitro BAPTA (tetrapotassium)
  • 5-Mononitro BAPTA (tetrapotassium)

Compared to these compounds, 5,5’-Dimethyl BAPTA (tetrapotassium) exhibits unique properties such as relative insensitivity to intracellular pH changes and fast release of calcium . These characteristics make it particularly useful for applications requiring precise control of calcium levels.

Properties

Molecular Formula

C24H24K4N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate

InChI

InChI=1S/C24H28N2O10.4K/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

ZTYPMCZKMUHRKT-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

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